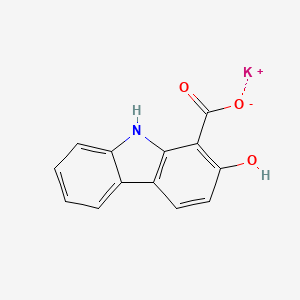
Potassium 2-hydroxy-9H-carbazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-hydroxy-9H-carbazole-1-carboxylate is a chemical compound derived from carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a carbazole core with a hydroxyl group at the 2-position and a carboxylate group at the 1-position. The potassium salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-hydroxy-9H-carbazole-1-carboxylate typically involves the following steps:
Formation of 2-hydroxy-9H-carbazole: This can be achieved through the hydroarylation of (Z)-2-(enynyl)indoles using a gold(I) catalyst.
Carboxylation: The hydroxylated carbazole is then subjected to carboxylation reactions to introduce the carboxylate group at the 1-position.
Potassium Salt Formation: The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-hydroxy-9H-carbazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
Potassium 2-hydroxy-9H-carbazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 2-hydroxy-9H-carbazole-1-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxycarbazole: Lacks the carboxylate group, making it less soluble in water.
9H-Carbazole: The parent compound without any functional groups.
2-Hydroxy-9H-carbazole-1-carboxylic acid: The acid form without the potassium salt.
Uniqueness
Potassium 2-hydroxy-9H-carbazole-1-carboxylate stands out due to its enhanced solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
96566-70-0 |
|---|---|
Molecular Formula |
C13H8KNO3 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
potassium;2-hydroxy-9H-carbazole-1-carboxylate |
InChI |
InChI=1S/C13H9NO3.K/c15-10-6-5-8-7-3-1-2-4-9(7)14-12(8)11(10)13(16)17;/h1-6,14-15H,(H,16,17);/q;+1/p-1 |
InChI Key |
KGYBGLDQFAKVQI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















